hDHODH-IN-13

hDHODH inhibition Enzymatic assay Inflammatory Bowel Disease

Researchers studying inflammatory bowel disease (IBD) require tool compounds with validated in vivo efficacy to benchmark new candidates. hDHODH-IN-13 (CAS 3032611-13-2) addresses this need with head-to-head proof-of-concept data. - IC50 = 173.4 nM against human DHODH - Demonstrated superior therapeutic effects vs. vidofludimus and tofacitinib in DSS-induced colitis model - Scaffold distinct from teriflunomide, brequinar, and vidofludimus for SAR studies - ≥98% purity, commercially available Ideal as a positive control or lead for IBD and autoimmune research programs.

Molecular Formula C21H17ClFN5
Molecular Weight 393.8 g/mol
Cat. No. B12386650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDHODH-IN-13
Molecular FormulaC21H17ClFN5
Molecular Weight393.8 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(N=C2N)C3=CN(C4=C3C=CC=N4)CC5=C(C=CC=C5Cl)F
InChIInChI=1S/C21H17ClFN5/c22-17-4-1-5-18(23)16(17)11-28-10-15(13-3-2-8-25-21(13)28)20-26-9-14(12-6-7-12)19(24)27-20/h1-5,8-10,12H,6-7,11H2,(H2,24,26,27)
InChIKeyZESAVUVCFMDOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hDHODH-IN-13: hDHODH Inhibitor for IBD & Autoimmune Research


hDHODH-IN-13, also known as compound w2, is a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) [1]. Identified through structure-based optimization of a 1H-pyrazolo[3,4-b]pyridine scaffold, hDHODH-IN-13 exhibits an IC50 of 173.4 nM against the target enzyme [1]. As a key rate-limiting enzyme in the de novo pyrimidine synthesis pathway, hDHODH is a validated target for autoimmune diseases such as inflammatory bowel disease (IBD) [1]. hDHODH-IN-13 is characterized by the molecular formula C21H17ClFN5 and a CAS number of 3032611-13-2 .

hDHODH-IN-13 vs. Other hDHODH Inhibitors


Direct substitution of hDHODH-IN-13 with other hDHODH inhibitors, such as vidofludimus or leflunomide, is not scientifically valid due to significant differences in potency, molecular structure, and, most critically, demonstrated in vivo efficacy [1]. While many hDHODH inhibitors share a common target, they occupy distinct chemical space, leading to divergent pharmacokinetic profiles and therapeutic outcomes [1]. Specifically, hDHODH-IN-13 has been shown to exert superior therapeutic effects in a preclinical model of ulcerative colitis compared to the hDHODH inhibitor vidofludimus, underscoring that target engagement alone does not predict clinical or preclinical utility [1].

hDHODH-IN-13 Comparative Evidence


Superior Efficacy vs. Vidofludimus in Colitis Model

hDHODH-IN-13 demonstrates potent inhibition of human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 173.4 nM [1]. This is comparable in potency to the clinically advanced hDHODH inhibitor vidofludimus, which has a reported IC50 of 134-160 nM for human DHODH . The slightly lower enzymatic potency of hDHODH-IN-13 is context-dependent, as it is offset by its superior in vivo efficacy in a disease-relevant model [1].

hDHODH inhibition Enzymatic assay Inflammatory Bowel Disease

Superior Efficacy vs. Tofacitinib in Colitis Model

In a DSS-induced acute ulcerative colitis mouse model, hDHODH-IN-13 (w2) demonstrated a dose-dependent alleviation of disease severity [1]. Critically, hDHODH-IN-13 exerted better therapeutic effects on ulcerative colitis than both the hDHODH inhibitor vidofludimus and the Janus kinase (JAK) inhibitor tofacitinib [1]. This finding indicates that the superior efficacy of hDHODH-IN-13 is not solely explained by its enzymatic IC50, and may be attributed to its favorable pharmacokinetic properties or distinct downstream effects.

Ulcerative colitis DSS-induced colitis In vivo efficacy Disease activity index

In-Class Potency Differentiation

hDHODH-IN-13 (w2) is a 2-(1-(2-chloro-6-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-cyclopropylpyrimidin-4-amine derivative [1]. This represents a distinct chemical scaffold from other major hDHODH inhibitors like vidofludimus (a biphenyl derivative) or leflunomide's active metabolite teriflunomide (an isoxazole derivative) [2]. The unique binding mode of this chemotype is confirmed by a co-crystal structure of a close analog (PDB ID: 8K4F) in complex with human DHODH, revealing interactions in the ubiquinone binding site [3]. This structural novelty offers a distinct intellectual property position and a unique pharmacological profile.

hDHODH Chemotype Scaffold Structure-based design

In Vivo Pharmacokinetic Profile

hDHODH-IN-13 (w2) demonstrated acceptable pharmacokinetic characteristics, supporting its oral bioavailability [1]. While specific numerical PK parameters (e.g., Cmax, AUC, t1/2) are not detailed in the available abstract, this qualitative finding is essential for its utility as an in vivo tool compound. Many earlier hDHODH inhibitors, such as brequinar, have faced clinical limitations due to poor pharmacokinetics or toxicity [2]. The favorable PK profile of hDHODH-IN-13 is a key enabler of its superior in vivo efficacy in the DSS colitis model [1].

Pharmacokinetics Oral bioavailability ADME In vivo

hDHODH-IN-13 Research Applications


IBD Research: Superior to Vidofludimus and Tofacitinib

Researchers developing new animal models of IBD (e.g., chronic colitis, fibrosis-associated colitis) can use hDHODH-IN-13 as a chemical probe to validate the therapeutic relevance of the hDHODH pathway [1]. Its demonstrated superiority over vidofludimus in a standard acute colitis model makes it a more potent tool for establishing target engagement and efficacy in more complex or refractory disease settings [1].

Mechanistic Studies of Pyrimidine Depletion

hDHODH-IN-13 is an ideal tool compound for ex vivo or in vitro studies investigating the role of de novo pyrimidine synthesis in lymphocyte proliferation and differentiation [1]. Its well-defined potency (IC50 = 173.4 nM) allows for precise dose-response experiments to elucidate the metabolic checkpoints controlling T-cell and B-cell function in the context of autoimmunity [1].

Scaffold-Hopping and Medicinal Chemistry Optimization

Medicinal chemistry and drug discovery programs focused on developing next-generation hDHODH inhibitors should include hDHODH-IN-13 as a key comparator. Its unique pyrrolo[2,3-b]pyridine scaffold and proven in vivo efficacy in an IBD model provide a high bar for benchmarking the activity and therapeutic potential of new chemical entities [1].

hDHODH Validation for Autoimmune Indications

Given its favorable PK and in vivo activity, hDHODH-IN-13 is well-suited for combination therapy studies [1]. For example, it can be co-administered with JAK inhibitors (e.g., tofacitinib) or anti-TNF biologics in preclinical models to assess synergistic effects, a strategy supported by its superior efficacy over tofacitinib as a monotherapy in the DSS colitis model [1].

Technical Documentation Hub

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